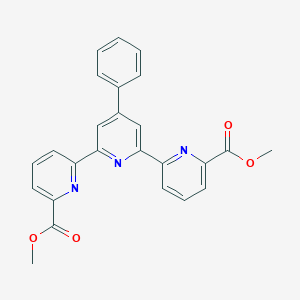
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate, also known as DPTD, is a type of terpyridine compound that has been utilized in various scientific research applications. This compound has shown promising results in the fields of material science, biochemistry, and pharmacology due to its unique chemical structure and properties.
作用機序
The mechanism of action of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is not fully understood, but it is believed to interact with various biomolecules, such as proteins and enzymes, due to its unique chemical structure. Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have a high binding affinity for certain proteins, which may explain its potential use in drug delivery systems.
Biochemical and Physiological Effects
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in lab experiments is its unique chemical structure, which allows for the development of novel materials and drug delivery systems. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has shown promising results in various in vitro studies. However, one limitation of using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in lab experiments is its complex synthesis process, which may limit its availability and use in certain research settings.
将来の方向性
There are various future directions for the use of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in scientific research. One potential area of research is the development of novel materials using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate, such as luminescent materials and metal-organic frameworks. In addition, further studies are needed to fully understand the mechanism of action of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate and its potential use in drug delivery systems. Overall, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has shown promising results in various scientific research applications and may have potential therapeutic applications in the future.
合成法
The synthesis of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is a complex process that involves multiple steps. The most common method for synthesizing Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is by using a palladium-catalyzed cross-coupling reaction between 4'-phenyl-2,2':6',2''-terpyridine and dimethyl 2,2'-dicarboxylate. This method has been optimized to produce high yields of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate with a purity of over 95%.
科学的研究の応用
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been widely used in scientific research due to its unique chemical properties. It has been utilized in the development of novel materials, such as luminescent materials and metal-organic frameworks. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been studied for its potential use in drug delivery systems, as it has shown the ability to bind to certain proteins and enzymes.
特性
製品名 |
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate |
|---|---|
分子式 |
C25H19N3O4 |
分子量 |
425.4 g/mol |
IUPAC名 |
methyl 6-[6-(6-methoxycarbonylpyridin-2-yl)-4-phenylpyridin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C25H19N3O4/c1-31-24(29)20-12-6-10-18(26-20)22-14-17(16-8-4-3-5-9-16)15-23(28-22)19-11-7-13-21(27-19)25(30)32-2/h3-15H,1-2H3 |
InChIキー |
HMPLYAJCUYTDTR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CC=C4 |
正規SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288003.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288005.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288009.png)
![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)